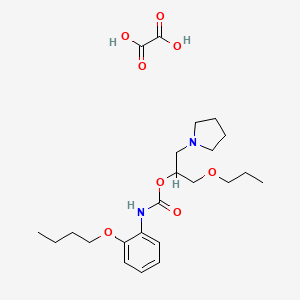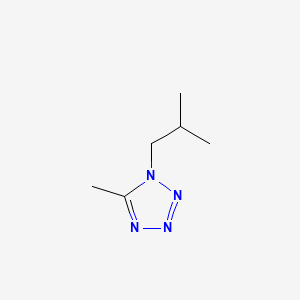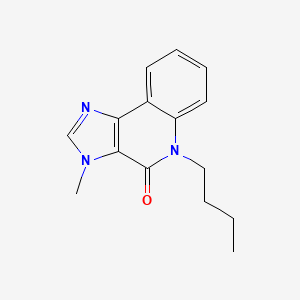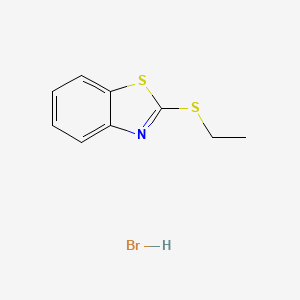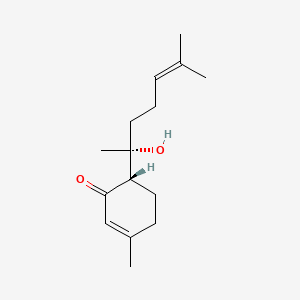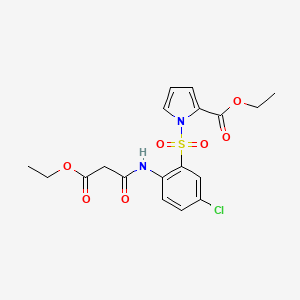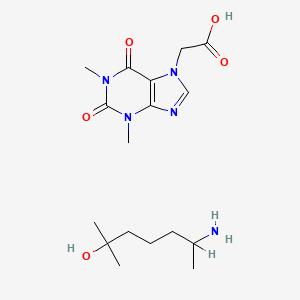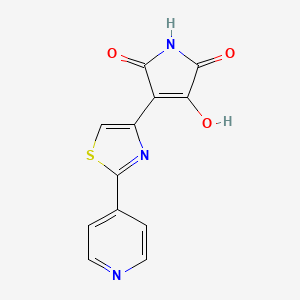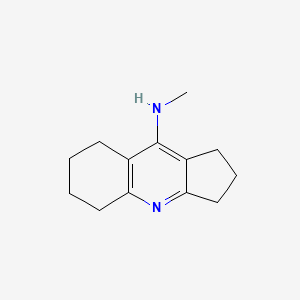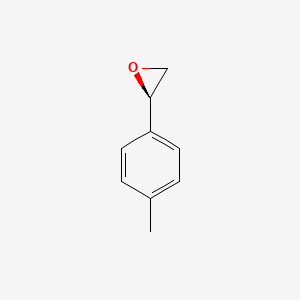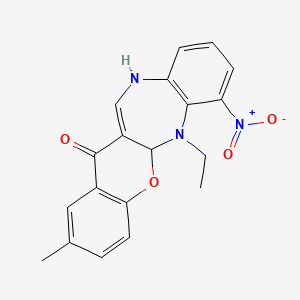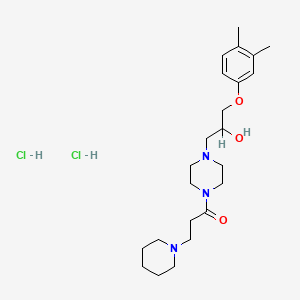
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenoxy group, and the attachment of the piperidinyl propyl group. Common reagents used in these reactions include alkyl halides, phenols, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar structures but different substituents.
Phenoxyalkylamines: Compounds with a phenoxy group attached to an alkylamine chain.
Piperidinyl propyl derivatives: Compounds with a piperidinyl group attached to a propyl chain.
Uniqueness
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
109376-92-3 |
|---|---|
Molecular Formula |
C23H39Cl2N3O3 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H37N3O3.2ClH/c1-19-6-7-22(16-20(19)2)29-18-21(27)17-25-12-14-26(15-13-25)23(28)8-11-24-9-4-3-5-10-24;;/h6-7,16,21,27H,3-5,8-15,17-18H2,1-2H3;2*1H |
InChI Key |
VDYWTIQBVOTWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


